molecular formula C18H17N3O3S B2559486 (E)-3-(2-methoxyphenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acrylamide CAS No. 1904646-37-2

(E)-3-(2-methoxyphenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acrylamide

Cat. No.: B2559486
CAS No.: 1904646-37-2
M. Wt: 355.41
InChI Key: JSZOKBAJHYBYGW-VOTSOKGWSA-N
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Description

(E)-3-(2-Methoxyphenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acrylamide is a synthetic acrylamide derivative featuring a thieno[3,2-d]pyrimidin-4-one core linked to a 2-methoxyphenyl group via an α,β-unsaturated carbonyl bridge. The thienopyrimidine scaffold is known for its role in modulating enzyme targets such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), as seen in related benzothieno[3,2-d]pyrimidine derivatives . Synthesis typically involves coupling (E)-3-(2-methoxyphenyl)acrylic acid with a thienopyrimidine-containing amine under activating conditions (e.g., EDCI/DMAP) followed by purification via column chromatography .

Properties

IUPAC Name

(E)-3-(2-methoxyphenyl)-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-24-15-5-3-2-4-13(15)6-7-16(22)19-9-10-21-12-20-14-8-11-25-17(14)18(21)23/h2-8,11-12H,9-10H2,1H3,(H,19,22)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZOKBAJHYBYGW-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)NCCN2C=NC3=C(C2=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)NCCN2C=NC3=C(C2=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituents on the aromatic rings, heterocyclic cores, and linker regions. Key comparisons include:

Compound Name Core Structure Aromatic Substituent Heterocyclic Moiety Biological Target/Activity Reference ID
(E)-3-(2-Methoxyphenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl)acrylamide Acrylamide 2-Methoxyphenyl Thieno[3,2-d]pyrimidin-4-one COX-2/iNOS inhibition (inferred)
(E)-3-(4-Chlorophenyl)-N-propylacrylamide (3312) Acrylamide 4-Chlorophenyl None Anti-inflammatory (NO inhibition)
(E)-3-(4-Methoxyphenyl)-N-propylacrylamide (4412) Acrylamide 4-Methoxyphenyl None Not reported
Compound 12 () Acrylamide 2-Methoxyphenyl 1,2,3,4-Tetrahydroacridine Anticancer (synthesis focus)
Compound 2 () Acrylamide 4-Hydroxy-3-methoxy None Anti-inflammatory (IC50: 17.00 μM)

Key Observations :

  • Substituent Position : The 2-methoxyphenyl group in the target compound may confer distinct steric and electronic effects compared to 4-substituted analogs (e.g., 4-chloro or 4-methoxy). This could influence solubility and target binding .
  • Heterocyclic Core: Thienopyrimidin-4-one derivatives (e.g., the target compound) exhibit COX-2/iNOS inhibition, whereas acridine-containing analogs (e.g., Compound 12) are prioritized for anticancer research .
  • Bioactivity: Compound 2 (), with a 4-hydroxy-3-methoxyphenyl group, shows potent anti-inflammatory activity (IC50: 17.00 μM for NO inhibition), suggesting that hydroxylation enhances activity compared to methoxy-only analogs .

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